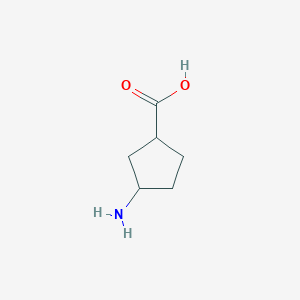

3-Aminocyclopentanecarboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-aminocyclopentanecarboxylic acid and its derivatives has been approached through various methodologies. For example, a stereoselective synthetic route was reported for the introduction of side chains at the 3-position of trans-2-aminocyclopentanecarboxylic acid, demonstrating the compound's flexibility in chemical modifications and its relevance in creating peptides that fold in water (Woll et al., 2002). Another study focused on the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, highlighting its potential as a structural analog of natural amino acids (Huddle & Skinner, 1971).

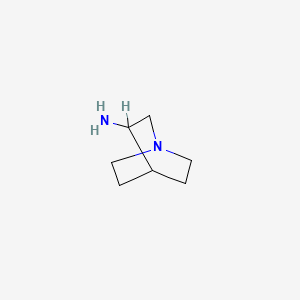

Molecular Structure Analysis

The molecular structure of 3-aminocyclopentanecarboxylic acid derivatives has been elucidated through various techniques, including X-ray crystallography. The room-temperature X-ray structure of the N-Boc-protected derivative of 3-aminobicyclo[1.1.1]pentanecarboxylic acid revealed the interbridgehead distance and how the carboxyl and parts of the blocked amino group align with the cage structure, providing insights into the compound's molecular geometry (Luger et al., 2000).

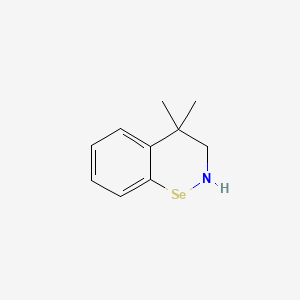

Chemical Reactions and Properties

3-Aminocyclopentanecarboxylic acid undergoes various chemical reactions that highlight its reactivity and potential utility in organic synthesis. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcased the compound's versatility and the possibility of obtaining pure cis or trans acid through the adjustment of reaction conditions (Bakonyi et al., 2013).

Physical Properties Analysis

The physical properties of 3-aminocyclopentanecarboxylic acid, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. While specific studies focusing solely on the physical properties of this compound were not highlighted, understanding these properties is essential for its practical use in synthesis and pharmaceutical applications.

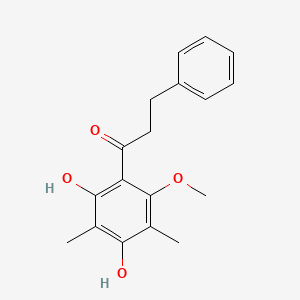

Chemical Properties Analysis

The chemical properties of 3-aminocyclopentanecarboxylic acid, including its acidity, basicity, reactivity with other chemical entities, and its role in forming stable peptide structures, are of significant interest. The compound's ability to form hydrogen bonds and its incorporation into short 12-helical beta-peptides that fold in water indicate its potential in designing peptides for biological applications (Woll et al., 2002).

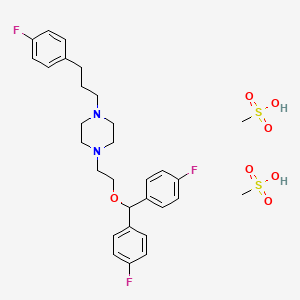

Aplicaciones Científicas De Investigación

Antitumor Properties : 1-Aminocyclopentanecarboxylic acid (a structural analog of 3-Aminocyclopentanecarboxylic acid) has been studied for its effects on cellular respiration of rat tissues. It was found that this amino acid does not undergo decarboxylation, transamination, or oxidation in the studied tissues. Moreover, it does not affect the transamination and oxidation of other amino acids, indicating a unique metabolic stability within cells. This property might be significant in its potential antitumor applications (Berlinguet et al., 1962).

Neurotransmitter Analogs : Research has shown that all four stereoisomers of 3-Aminocyclopentanecarboxylic acid have been prepared as analogs of GABA, an inhibitory neurotransmitter. This suggests its potential application in modifying neurotransmitter activity, which could be significant in neurological or psychiatric treatments (Allan et al., 1979).

Cancer Detection : Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid has been prepared and is considered a potential tumor-localizing agent for detecting cancer in humans using nuclear medicine scanning techniques. This application leverages its biochemical properties for diagnostic purposes (Hayes et al., 1976).

Amino Acid Transport : 1-Aminocyclopentanecarboxylic acid was found to be cleared from the cerebrospinal fluid of cats by a saturable mechanism, inhibited by naturally occurring neutral amino acids. This finding could have implications for understanding the transport mechanisms of amino acids in the central nervous system (Cutler & Lorenzo, 1968).

Peptide Synthesis and Biological Applications : A method for stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives has been reported. These derivatives maintain a specific conformation in water, which is important for designing beta-peptides for biological applications (Woll et al., 2002).

Pharmacological Effects : Enantiomers of cis- and trans-3-aminocyclopentanecarboxylic acids were studied on human homomeric GABA(C) receptors. The study revealed unique pharmacological effects, indicating a potential application in modifying receptor activity (Chebib et al., 2001).

Propiedades

IUPAC Name |

3-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLSSTJTARJLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328433 | |

| Record name | 3-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminocyclopentanecarboxylic acid | |

CAS RN |

89614-96-0 | |

| Record name | 3-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

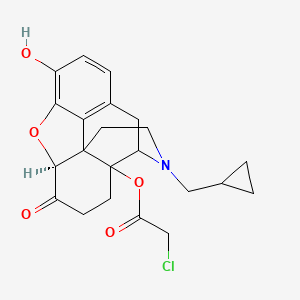

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)

![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)